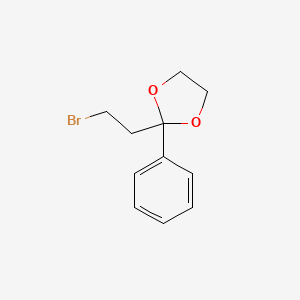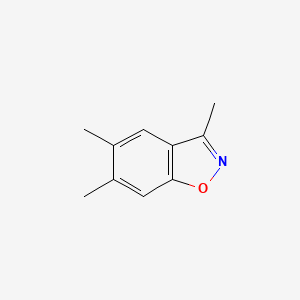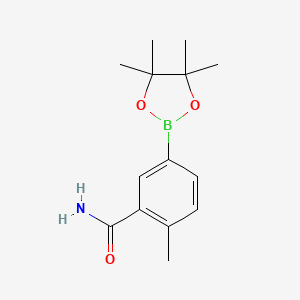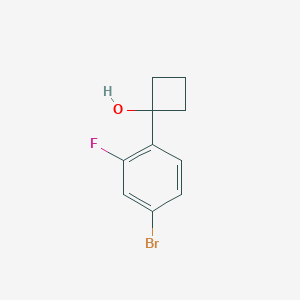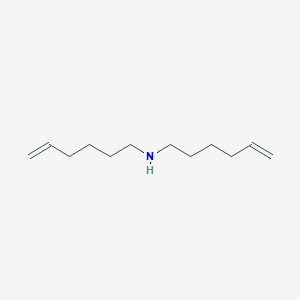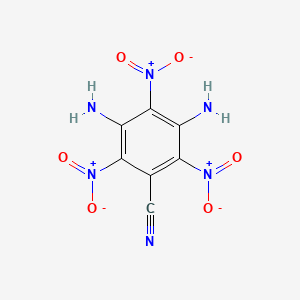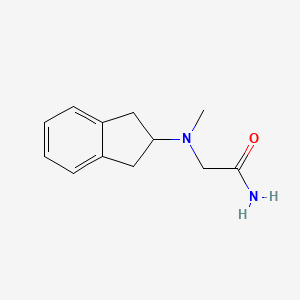![molecular formula C16H15N3O B8661949 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol](/img/structure/B8661949.png)
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. One method involves using 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst, which provides a green, simple, and efficient route . The reaction is carried out at room temperature, and the products are isolated by simple filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous and reusable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, can enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学研究应用
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol has several scientific research applications:
作用机制
The mechanism of action of 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar biological activities.
1-phenyl-3-methylpyrazol-5-one: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol |
InChI |
InChI=1S/C16H15N3O/c1-12-11-19(14-5-3-2-4-6-14)18-16(12)17-13-7-9-15(20)10-8-13/h2-11,20H,1H3,(H,17,18) |
InChI 键 |
GBVCMLYXBJQLMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8661866.png)
![8-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8661870.png)
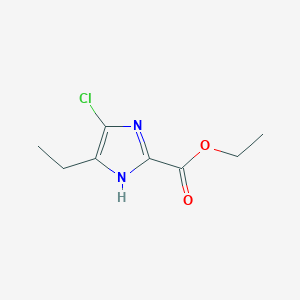
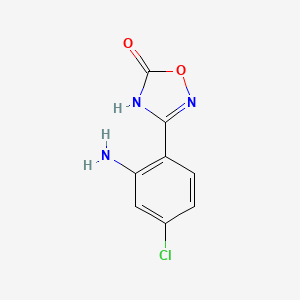
![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-4-methylpentanoate](/img/structure/B8661900.png)
![7-Chloro-6-(2-chlorobutyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B8661902.png)

